REACTION_CXSMILES
|
[CH2:1]([CH2:7][OH:8])[CH2:2][NH:3][CH2:4][CH2:5][NH2:6].CS[C:11](=[C:14]([C:17]#[N:18])[C:15]#[N:16])SC.C(OC(C)C)(C)C>C(Cl)Cl>[CH2:5]1[NH:6][C:11](=[C:14]([C:17]#[N:18])[C:15]#[N:16])[N:3]([CH2:2][CH2:1][CH2:7][OH:8])[CH2:4]1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CSC(SC)=C(C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(CNCCN)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals were purified by silica gel column chromatography (chloroform:methanol=5:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CN(C(=C(C#N)C#N)N1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |